molecular formula C30H34O5 B1495997 Guajadial C CAS No. 1529775-02-7

Guajadial C

Cat. No.: B1495997
CAS No.: 1529775-02-7
M. Wt: 474.6 g/mol
InChI Key: FKDKMNYVVXIPCC-VRANUHBXSA-N
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Description

Guajadial C is a useful research compound. Its molecular formula is C30H34O5 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
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Biological Activity

Guajadial C, a meroterpenoid derived from Psidium guajava (guava), has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article explores the compound's cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpenoid structure. Its molecular formula is C30H34O5C_{30}H_{34}O_5, and it exhibits a high degree of unsaturation with 14 degrees noted in spectroscopic analyses. The compound has been isolated as an amorphous powder, and its structural elucidation was confirmed through various spectroscopic methods, including NMR and mass spectrometry .

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against various human cancer cell lines. A study reported that it exhibited moderate cytotoxicity with an IC50 value of 3.54 μM against the SMMC-7721 liver cancer cell line . The following table summarizes the IC50 values of this compound against different cancer cell lines:

Cell Line IC50 (μM)
SMMC-77213.54
A549 (Lung Cancer)0.15
DU145 (Prostate)4.79
MCF-7 (Breast)5.59
CCRF-CEM (Leukemia)0.87

Research indicates that this compound exerts its anticancer effects through multiple pathways:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines, leading to reduced proliferation .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased DNA fragmentation in treated cells .
  • Anti-Estrogenic Activity : Notably, this compound exhibits anti-estrogenic properties, inhibiting the proliferative effects of estradiol on uterine tissues in pre-pubescent rats . This mechanism suggests a potential role as a selective estrogen receptor modulator (SERM), similar to tamoxifen, which is widely used in breast cancer treatment .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 5.59 μg/mL, highlighting its potential as a therapeutic agent .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups, further supporting its anticancer efficacy .
  • Comparative Analysis : A comparative study of various meroterpenoids from Psidium guajava indicated that this compound displayed superior cytotoxicity compared to other compounds in the same class, reinforcing its potential as a lead compound for drug development .

Properties

IUPAC Name

(1S,4R,4'R,4aR,7S)-5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDKMNYVVXIPCC-VRANUHBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C[C@]3(CC[C@H]12)C[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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